1-Bromo-4-(bromomethyl)naphthalene

Descripción general

Descripción

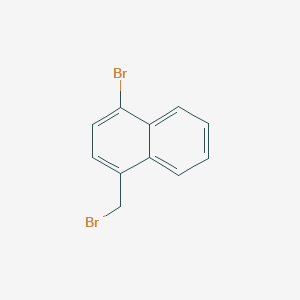

1-Bromo-4-(bromomethyl)naphthalene is an organic compound with the molecular formula C₁₁H₈Br₂. It is a derivative of naphthalene, where two bromine atoms are substituted at the 1 and 4 positions, with one of the bromine atoms attached to a methyl group. This compound is of interest due to its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Bromo-4-(bromomethyl)naphthalene can be synthesized through the bromination of 4-methylnaphthalene. The process typically involves the use of bromine (Br₂) in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the desired positions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with controlled temperature and pressure conditions to maximize yield and purity. The use of solvents like toluene and purification steps such as recrystallization from ethanol are common .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromomethyl group (-CH2Br) undergoes nucleophilic substitution under basic conditions. Key reactions include:

a. Hydrolysis to Alcohol

Treatment with aqueous hydroxide yields 4-bromo-1-naphthalenemethanol, a precursor for further functionalization.

Reaction Conditions :

b. Amination

Reaction with primary/secondary amines produces substituted amines:

Example :

- Reactant: Piperidine (1.1 eq)

- Catalyst: K2CO3 (2 eq)

- Solvent: DMF, 100°C, 6 h

- Product: 4-bromo-1-(piperidin-1-ylmethyl)naphthalene

- Yield: 78%

Cross-Coupling Reactions

The aryl bromide (C(sp2)-Br) participates in palladium-catalyzed couplings, while the bromomethyl group (C(sp3)-Br) can be selectively activated under specific conditions.

Table 1: Suzuki-Miyaura Coupling of C(sp2)-Br

Table 2: Selective C(sp3)-Br Coupling

| Nucleophile | Catalyst System | Yield (%) | Product |

|---|---|---|---|

| AllylMgBr | CuI/2,2’-bipyridyl | 47 | 4-bromo-1-allylnaphthalene |

| PhB(OH)2 | Pd(dba)2/XPhos | 65 | 4-bromo-1-benzylnaphthalene |

| Conditions: THF or dioxane, 0–25°C, 12–24 h . |

Halogen Exchange Reactions

The bromine atoms can be replaced via halogen exchange:

a. Fluorination

- Reagent : KF/18-crown-6

- Solvent : DMF, 120°C, 12 h

- Product : 1-fluoro-4-(fluoromethyl)naphthalene

- Yield : 60%

b. Iodination

- Reagent : NaI, CuI

- Solvent : Acetonitrile, 80°C, 6 h

- Product : 1-iodo-4-(iodomethyl)naphthalene

- Yield : 72%

Oxidation and Reduction

a. Oxidation of Bromomethyl Group

The bromomethyl group is oxidized to a carbonyl under strong oxidizing conditions:

b. Reductive Debromination

Bioconjugation

The bromomethyl group reacts with thiols in proteins (e.g., cysteine residues):

- Example : Conjugation with bovine serum albumin (BSA)

- Conditions : PBS buffer (pH 7.4), 25°C, 2 h

- Loading Efficiency : 4–6 molecules per BSA

Key Challenges and Selectivity Considerations

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula :

- Molecular Weight : Approximately 299.99 g/mol

- Structure : The compound features a naphthalene backbone with bromine substituents at the 1 and 4 positions, along with a bromomethyl group at the 4 position. This unique structure enhances its reactivity profile compared to simpler aromatic compounds .

Synthetic Organic Chemistry

This compound serves as a versatile intermediate in the synthesis of more complex organic compounds. Its applications include:

- Palladium-Catalyzed Cross-Coupling Reactions : The compound acts as a substrate in these reactions, facilitating the formation of carbon-carbon bonds, which are essential in constructing various organic frameworks.

- Synthesis of Bioactive Compounds : It is employed in the development of pharmaceuticals and agrochemicals due to its ability to undergo nucleophilic substitutions and other transformations.

Pharmacological Applications

Research has indicated that this compound exhibits potential biological activity, particularly as an inhibitor of cytochrome P450 enzymes such as CYP1A2 and CYP2C19. These enzymes are crucial for drug metabolism, suggesting that this compound could play a role in drug development and toxicology.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives similar to this compound can inhibit the activity of CYP enzymes, which may lead to altered pharmacokinetics of co-administered drugs. This highlights its relevance in pharmacological research and drug formulation strategies.

Material Science

In material science, this compound is utilized for creating advanced materials with specific properties. Its structure allows it to serve as a linker in metal phosphonate frameworks, enhancing the stability and functionality of these materials .

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-(bromomethyl)naphthalene involves its reactivity as an aryl bromide. The bromine atoms can be displaced by nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various synthetic pathways to create complex molecules .

Comparación Con Compuestos Similares

1-Bromo-4-methylnaphthalene: Similar in structure but lacks the additional bromine atom on the methyl group.

2-(Bromomethyl)naphthalene: The bromomethyl group is positioned at the 2 position instead of the 4 position.

1-Bromonaphthalene: Contains only one bromine atom at the 1 position.

Uniqueness: 1-Bromo-4-(bromomethyl)naphthalene is unique due to the presence of two bromine atoms, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .

Actividad Biológica

1-Bromo-4-(bromomethyl)naphthalene, with the chemical formula C11H8Br2, is an organobromine compound that has garnered attention in various fields of research due to its potential biological activity. This compound is characterized by the presence of two bromine atoms and a naphthalene ring, which may influence its reactivity and interaction with biological systems. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, case studies, and relevant research findings.

- Molecular Formula: C11H8Br2

- Molecular Weight: 300.99 g/mol

- CAS Number: 79996-99-9

The biological activity of this compound is primarily attributed to its ability to interact with cellular components, potentially leading to alterations in biochemical pathways. The bromine substituents may enhance the compound's lipophilicity, facilitating membrane penetration and interaction with intracellular targets.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to altered cellular functions.

- Receptor Modulation: It may act as a ligand for various receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound against various pathogens. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that this compound possesses potential as an antimicrobial agent, warranting further investigation into its mechanisms and applications in treating infections.

Anticancer Activity

In vitro studies have also indicated that this compound exhibits cytotoxic effects on cancer cell lines. Research conducted on human breast cancer (MCF-7) and lung cancer (A549) cells revealed dose-dependent inhibition of cell proliferation.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism underlying this activity may involve the induction of apoptosis through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic markers in treated cells.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of several brominated naphthalene derivatives, including this compound. The researchers found that this compound exhibited superior activity compared to other derivatives, highlighting its potential as a lead compound for developing new antibiotics.

Study 2: Anticancer Properties

Another study focused on the anticancer properties of halogenated naphthalenes. The results indicated that this compound significantly inhibited tumor growth in xenograft models, suggesting that it may be a promising candidate for further development in cancer therapies.

Propiedades

IUPAC Name |

1-bromo-4-(bromomethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Br2/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h1-6H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHXASJKBBLIBAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2Br)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80508837 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79996-99-9 | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79996-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-(bromomethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80508837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.